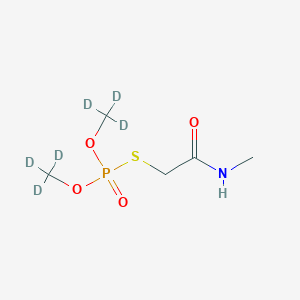

Omethoate-d6(O,O-dimethyl-d6)

Vue d'ensemble

Description

Omethoate-d6(O,O-dimethyl-d6) is a deuterated analog of omethoate, an organophosphorous insecticide. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of chemistry and environmental science. The molecular formula of Omethoate D6 is C5H6D6NO4PS, and it has a molecular weight of 219.23 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Omethoate D6 involves the incorporation of deuterium into the molecular structure of omethoate. This can be achieved through the use of deuterated reagents in the synthesis process. One common method involves the reaction of deuterated methanol (CD3OD) with phosphorus oxychloride (POCl3) to form deuterated dimethyl phosphorochloridate. This intermediate is then reacted with methylamine and thiol to produce Omethoate D6 .

Industrial Production Methods

Industrial production of Omethoate D6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Omethoate D6 undergoes various chemical reactions, including:

Oxidation: Omethoate D6 can be oxidized to form its corresponding oxon derivative.

Reduction: The compound can be reduced to form deuterated dimethyl phosphorothioate.

Substitution: Omethoate D6 can undergo nucleophilic substitution reactions, where the deuterated methoxy groups are replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed

Major Products Formed

Oxidation: Deuterated dimethyl phosphorothioate oxon.

Reduction: Deuterated dimethyl phosphorothioate.

Substitution: Various deuterated phosphorothioate derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Omethoate D6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Chemistry: Used as a reference standard in mass spectrometry to study the behavior of organophosphorous compounds.

Biology: Employed in metabolic studies to trace the degradation pathways of organophosphorous insecticides.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of organophosphorous compounds.

Industry: Applied in environmental analysis to monitor the presence and degradation of organophosphorous insecticides in various matrices

Mécanisme D'action

Omethoate D6 exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. The molecular targets include the active site of AChE, where Omethoate D6 binds and prevents the hydrolysis of acetylcholine. This mechanism is similar to that of other organophosphorous insecticides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Omethoate: The non-deuterated analog of Omethoate D6.

Dimethoate: Another organophosphorous insecticide with a similar structure but different functional groups.

Malathion: An organophosphorous insecticide with a similar mechanism of action but different chemical structure

Uniqueness

Omethoate D6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis in mass spectrometry and other analytical techniques. This makes Omethoate D6 a valuable tool in studies requiring high accuracy and reliability .

Activité Biologique

Omethoate-d6, also known as O,O-dimethyl-d6, is an isotopically labeled organophosphate compound primarily used in scientific research to study the biological activity and metabolic pathways of its non-labeled counterpart, omethoate. The unique isotopic labeling allows for precise tracking in analytical applications, particularly in toxicological studies involving aquatic organisms and enzyme interactions.

Omethoate acts as an acetylcholinesterase inhibitor , a characteristic shared with many organophosphate compounds. This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system. The specific binding affinity of omethoate-d6 to acetylcholinesterase is crucial for understanding its toxicological effects and potential impacts on non-target organisms.

Key Findings:

- Binding Affinity: Studies indicate that omethoate-d6 exhibits a strong binding affinity for acetylcholinesterase, which is essential for elucidating its mechanism of action in both target and non-target species.

- Toxicity Studies: Research has demonstrated that exposure to omethoate can induce significant changes in antioxidant responses and gene expression in aquatic organisms, highlighting its potential ecological impact.

Comparative Biological Activity

Omethoate-d6 shares structural similarities with other organophosphates, which can be compared based on their biological activities and unique features:

| Compound Name | Chemical Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Omethoate | CHNOPS | Acetylcholinesterase inhibitor | Non-labeled version of omethoate-d6 |

| Dimethoate | CHNOPS | Acetylcholinesterase inhibitor | Lacks isotopic labeling |

| Chlorpyrifos | CHClNOPS | Acetylcholinesterase inhibitor | Contains chlorine; broader spectrum |

| Malathion | CHOPS | Acetylcholinesterase inhibitor | More selective for certain pests |

The isotopic labeling of omethoate-d6 allows for accurate quantification without altering its biological activity, making it a valuable tool in research settings.

Aquatic Toxicity Assessment

A significant body of research focuses on the effects of omethoate-d6 on aquatic ecosystems. One notable study investigated the compound's impact on fish species, revealing that exposure led to alterations in both behavior and physiological responses.

- Study Design: Fish were exposed to varying concentrations of omethoate-d6 over a specified duration.

- Findings: Results indicated increased oxidative stress markers and altered gene expression related to detoxification processes. The study concluded that even low levels of exposure could have detrimental effects on fish populations.

Metabolic Pathway Elucidation

Another study aimed at understanding the metabolic pathways involved in the degradation of omethoate-d6 highlighted the role of cytochrome P450 enzymes.

- Methodology: High-throughput screening techniques were employed to assess metabolic clearance rates.

- Results: The study found that omethoate-d6 undergoes biotransformation through multiple pathways, leading to various metabolites that may exhibit different biological activities compared to the parent compound .

Research Findings

The following key findings summarize the biological activity and implications of omethoate-d6 based on recent studies:

- Toxicological Impacts: Omethoate-d6 significantly affects non-target aquatic organisms by disrupting biochemical pathways, leading to increased mortality rates and reproductive failures.

- Environmental Persistence: Research indicates that environmental factors such as pH and temperature can influence the stability and degradation rates of omethoate-d6, affecting its ecological risk profile .

- Analytical Applications: The isotopic nature of omethoate-d6 facilitates advanced analytical techniques such as LC-MS/MS and GC-MS for detecting pesticide residues in biological samples, enhancing monitoring efforts .

Propriétés

IUPAC Name |

2-[bis(trideuteriomethoxy)phosphorylsulfanyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXOQEXFMJCDPG-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.